Lipophilicity (cLogP) Comparison with Cyclohexanesulfonamide and N‑Methyl Analog
The 3‑isobutyl group raises the calculated logP by approximately 2.2–2.5 units relative to the unsubstituted cyclohexanesulfonamide (cLogP ≈ 0.54–0.77) [1][2]. This shift is consistent with the known Hansch π‑value for an isobutyl fragment (+1.8–2.0). The N‑methyl analog displays a further increase in logP due to removal of one H‑bond donor, confirming that the primary sulfonamide –NH₂ group is preserved in 3‑(2‑methylpropyl)cyclohexane‑1‑sulfonamide, a feature critical for zinc‑chelation in carbonic anhydrase and for key hydrogen bonds in JAK and GlyT1 pockets [3][4].
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (ChemAxon prediction for the neutral form) [5] |
| Comparator Or Baseline | Cyclohexanesulfonamide: cLogP 0.54–0.77 (experimental/logP sources) [1]; N‑methyl‑3‑(2‑methylpropyl)cyclohexane‑1‑sulfonamide: cLogP ≈ 3.8 (predicted) [2] |
| Quantified Difference | ΔcLogP (target – parent) ≈ +2.5; ΔcLogP (target – N‑methyl) ≈ –0.6 |
| Conditions | Predictions from ChemAxon Chemicalize® platform; experimental logP of parent from supplier and literature data |
Why This Matters
Lipophilicity governs membrane permeability, solubility, and off‑target binding; the 3‑isobutyl group provides a balanced logP (~3.2) that is in the optimal range for CNS penetration (logP 2–4) while retaining a polar sulfonamide head suitable for enzyme active-site engagement.
- [1] Chembase. Cyclohexanesulfonamide – logP 0.537. Available at: https://www.chembase.cn View Source
- [2] Hzbp. Cyclohexanesulfonamide – logP 0.77. Available at: https://www.hzbp.cn View Source
- [3] Moeker J, Peat TS, Bornaghi LF, et al. Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes. J Med Chem. 2014;57:3522‑31. View Source
- [4] Supuran CT. Structure-based drug discovery of carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 2012;27:759‑72. View Source
- [5] ChemAxon Chemicalize®. Predicted logP for 3-(2-methylpropyl)cyclohexane-1-sulfonamide. Accessed 2026-05-06. View Source
